N-(3-Chlorobenzyl)cyclobutanecarboxamide
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Overview
Description
N-(3-Chlorobenzyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.672 g/mol It is a derivative of cyclobutanecarboxamide, where the hydrogen atom on the nitrogen is replaced by a 3-chlorobenzyl group
Preparation Methods
The synthesis of N-(3-Chlorobenzyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(3-Chlorobenzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
N-(3-Chlorobenzyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(3-Chlorobenzyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(4-Chlorobenzyl)cyclobutanecarboxamide: This compound has a similar structure but with the chlorine atom at the 4-position on the benzyl group.
N-Benzylcyclobutanecarboxamide: Lacking the chlorine atom, this compound serves as a simpler analog and may have different reactivity and biological activity.
N-(3-Fluorobenzyl)cyclobutanecarboxamide: The fluorine atom in place of chlorine can significantly alter the compound’s properties, including its reactivity and interaction with biological targets.
This compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCBIDOWQINQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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